molecular formula C9H8ClNO B2950765 beta-Hydroxy-2-chlorobenzenepropanenitrile CAS No. 84466-39-7

beta-Hydroxy-2-chlorobenzenepropanenitrile

Cat. No. B2950765
CAS RN: 84466-39-7
M. Wt: 181.62
InChI Key: WGEQAWBTLBNXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Hydroxy-2-chlorobenzenepropanenitrile is a chemical compound with the molecular formula C9H8ClNO . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 181.62.

Scientific Research Applications

Beta-Hydroxy-2-chlorobenzenepropanenitrile has been used in various scientific research applications. It has been found to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. This compound has also been used in the synthesis of other compounds that have potential applications in the pharmaceutical industry. Additionally, this compound has been used in the development of new materials, such as polymers and liquid crystals.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, some compounds interact with propionyl-CoA carboxylase, a key enzyme in energy metabolism . Other compounds, such as pyrazole derivatives, have shown diverse pharmacological effects, including antiviral and anti-inflammatory activities .

Mode of Action

Similar compounds have been found to modulate the activity of their target enzymes or receptors, leading to changes in cellular processes . For example, some compounds manage CoA levels by modulating pantothenate kinases .

Biochemical Pathways

For instance, some compounds have been found to affect energy metabolism by interacting with CoA, a helper molecule essential for this process . Other compounds, such as indole derivatives, have been found to have diverse biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have different pharmacokinetic properties and lipid solubility, resulting in agents with differing rates of elimination, concentrations, volumes of distribution, and potencies .

Result of Action

For instance, some compounds have shown potential as treatments for metabolic disorders like propionic acidemia . Others, such as pyrazole derivatives, have demonstrated antiviral and anti-inflammatory activities .

Action Environment

For example, some compounds are highly soluble in water and quite volatile, making them prone to drift . These factors can influence the compound’s action and efficacy.

Advantages and Limitations for Lab Experiments

Beta-Hydroxy-2-chlorobenzenepropanenitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound is soluble in organic solvents, which makes it easy to work with. However, this compound has some limitations for lab experiments. It is toxic and should be handled with care. Additionally, this compound has a low melting point, which can make it difficult to work with at high temperatures.

Future Directions

There are several future directions for research on beta-Hydroxy-2-chlorobenzenepropanenitrile. One potential area of research is the development of this compound-based drugs. This compound has been found to inhibit the activity of enzymes that are involved in various disease processes, making it a potential candidate for drug development. Additionally, this compound could be used in the development of new materials, such as polymers and liquid crystals. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. It is synthesized by the reaction of 2-chlorobenzonitrile with ethyl 2-bromo-2-phenylacetate in the presence of a base. This compound has been found to inhibit the activity of enzymes, inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound could lead to the development of new drugs and materials, as well as a better understanding of its mechanism of action.

properties

IUPAC Name

3-(2-chlorophenyl)-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEQAWBTLBNXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84466-39-7
Record name 3-(2-chlorophenyl)-3-hydroxypropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-chloro-phenyl)-oxirane (440 mg, 2.85 mmol) was dissolved in ethanol (3 mL) and treated with potassium cyanide in water (3 mL) and hydrogen chloride (4 M in 1,4-dioxane, 0.71 mL) subsequently. The mixture was stirred at 50° C. for 8 hr and room temperature for overnight. Saturated sodium hydrogen carbonate was added and the mixture was concentrated. The residue was extracted with ethyl acetate. The organic layer was concentrated and purified by column chromatography (40 g silica gel cartridge) eluting with ethyl acetate/hexane (0%-30%) to give the product as a colorless oil (330 mg, 64%). 1H NMR (CDCl3) δ 7.70-7.60 (m, 1H), 7.40-7.20 (m, 2H), 5.50-5.40 (m, 1H), 2.98-2.85 (m, 1H), 2.85-2.80 (m, 1H), 2.78-2.65 (m, 1H).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.71 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

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